molecular formula C17H25N3O B12933331 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline CAS No. 88138-74-3

4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline

Cat. No.: B12933331
CAS No.: 88138-74-3
M. Wt: 287.4 g/mol
InChI Key: GMNQUSIKQIKSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline (CAS 88138-74-3), with a molecular formula of C17H25N3O and a molecular weight of 287.40 g/mol , is a synthetic aniline derivative featuring a central eight-carbon alkyl chain terminated by an imidazole ring and a 4-oxy-aniline group . This structure makes it a valuable intermediate in pharmaceutical research, particularly in the synthesis of hybrid molecules designed for polypharmacology, where a single compound is engineered to interact with multiple biological targets . Its primary research application is in the development of novel therapeutic agents against infectious diseases. This compound serves as a direct precursor in the synthesis of arylimidamide-azole (AIA) hybrids, which have shown promising antileishmanial activity against Leishmania donovani , the parasite responsible for visceral leishmaniasis . In this context, the molecule's imidazole group is a critical pharmacophore, potentially acting as a ligand for inhibiting parasitic enzymes like sterol-14α-demethylase (CYP51) . The octyloxy linker is a key structural feature that has been optimized to connect pharmacophoric units, with research indicating that longer chain lengths, such as the eight-carbon chain in this molecule, contribute to enhanced antileishmanial potency in vitro . The compound's aniline group is typically functionalized into an imidamide during the synthesis of these active target molecules . Beyond antiparasitic research, the structural motifs present in this compound—specifically the imidazole ring and the aniline derivative—are foundational in medicinal chemistry. The imidazole ring is a ubiquitous scaffold in drug discovery due to its role in coordination and hydrogen bonding, which is exemplified by its presence in the essential amino acid histidine and a wide range of FDA-approved drugs . Researchers value this compound as a versatile building block for constructing more complex molecules aimed at various biological targets. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88138-74-3

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

4-(8-imidazol-1-yloctoxy)aniline

InChI

InChI=1S/C17H25N3O/c18-16-7-9-17(10-8-16)21-14-6-4-2-1-3-5-12-20-13-11-19-15-20/h7-11,13,15H,1-6,12,14,18H2

InChI Key

GMNQUSIKQIKSQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia.

    Attachment of the Octyl Chain: The imidazole ring is then reacted with an octyl halide (e.g., octyl bromide) under basic conditions to form 8-(1H-Imidazol-1-yl)octane.

    Formation of the Aniline Derivative: The final step involves the reaction of 8-(1H-Imidazol-1-yl)octane with 4-nitrophenol under reducing conditions to yield 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitro group in the precursor can be reduced to form the aniline derivative.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The compound’s distinct features include:

  • Para-substitution on the aniline ring.
  • Octyloxy chain (8 carbons) with an ether linker.
  • Terminal unsubstituted imidazole .

Comparisons with similar compounds highlight the impact of substituent position, chain length, linker type, and heterocycle modifications (Tables 1–2).

Table 1: Structural Comparison of Selected Analogues
Compound Name Substituent Position Alkyl Chain Length Linker Type Heterocycle/Group Key References
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline para Octyl (C8) Ether (O) Imidazole Target Compound
4-(1H-Imidazol-1-yl)aniline (I4A) para None Direct bond Imidazole
N-(4-(3-(Imidazol-1-yl)propoxy)benzyl)-3-phenoxyaniline (36d) meta (benzyl) Propyl (C3) Ether (O) Imidazole
4-(7-(Cyclohexylmethoxy)heptyl)aniline (7c) para Heptyl (C7) Ether (O) Cyclohexylmethoxy
4-(Imidazol-1-ylmethyl)aniline para Methylene (CH2) Methylene Imidazole
4-(2-Isopropyl-1H-imidazol-1-yl)aniline para None Direct bond 2-Isopropyl-imidazole
Table 2: Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility Predicted LogP Key References
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline 333.45 Not reported Low (hydrophobic) ~4.5 Target Compound
4-(1H-Imidazol-1-yl)aniline (I4A) 159.18 Not reported Moderate ~1.2
36d 439.52 Oil Low ~3.8
7c 343.53 Not reported Low ~5.0
4-(Imidazol-1-ylmethyl)aniline 173.21 128–130 Moderate ~1.8

Impact of Structural Features

Substituent Position :

  • Para-substituted analogues (e.g., I4A, 7c) exhibit linear geometries favorable for polymer backbone integration, as seen in gas separation membranes . Meta- or ortho-substituted variants (e.g., I3A, I2A) introduce steric hindrance, reducing crystallinity and altering membrane permeability .

Chain Length and Linker: Longer chains (e.g., octyl in the target compound) enhance hydrophobicity (higher LogP) compared to propyl (36d) or methylene (4-(imidazol-1-ylmethyl)aniline). Ether linkers (vs. methylene or direct bonds) improve thermal stability and flexibility, critical for materials applications .

Heterocycle Modifications :

  • Cyclohexylmethoxy (7c) introduces steric bulk, reducing interaction with polar substrates but enhancing thermal stability .
  • Substituted imidazoles (e.g., 2-isopropyl in ) alter electronic properties and steric effects, impacting binding affinity in pharmacological contexts.

Biological Activity

The compound 4-((8-(1H-imidazol-1-yl)octyl)oxy)aniline has garnered attention in recent pharmacological research due to its potential biological activities, particularly against various pathogens. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

4-((8-(1H-imidazol-1-yl)octyl)oxy)aniline is characterized by an imidazole ring linked to an octyl chain through an ether bond to an aniline moiety. Its molecular formula is C15H22N4OC_{15}H_{22}N_4O, and it has a molecular weight of approximately 282.36 g/mol. The presence of the imidazole ring is significant for its biological activity, particularly in targeting specific enzymes in pathogens.

Synthesis

The synthesis of 4-((8-(1H-imidazol-1-yl)octyl)oxy)aniline typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The synthetic pathway can be summarized as follows:

  • Preparation of the Imidazole Derivative : Imidazole is functionalized to introduce the octyl chain.
  • Formation of the Ether Linkage : The octyl-imidazole intermediate is reacted with an appropriate phenolic compound to form the ether bond.
  • Final Aniline Coupling : The final product is obtained through a coupling reaction with an aniline derivative.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of compounds related to 4-((8-(1H-imidazol-1-yl)octyl)oxy)aniline. For instance, a derivative known as compound 24c demonstrated significant activity against Leishmania donovani, with an IC50 value of 0.53 μM in vitro. In vivo studies showed that administration at a dose of 75 mg/kg/day resulted in a 33% reduction in liver parasitemia in murine models, indicating moderate efficacy but suggesting further optimization is necessary for enhanced potency .

Cytotoxicity and Selectivity

The selectivity of 4-((8-(1H-imidazol-1-yl)octyl)oxy)aniline derivatives against mammalian cells has been evaluated alongside their antileishmanial activity. For example, compounds with longer alkyl chains exhibited increased cytotoxicity against J774 macrophages and HepG2 cells, raising concerns about their therapeutic index. The best balance was observed with an octyl chain, where the IC50 values were 11 μM for J774 macrophages and 12 μM for HepG2 cells .

Study on Antileishmanial Efficacy

A comparative study analyzed various derivatives of the compound focusing on their antileishmanial efficacy and toxicity profiles. The results indicated that increasing the alkyl chain length generally improved antileishmanial potency but also increased toxicity towards mammalian cells. This suggests that careful structural modifications are required to enhance selectivity for Leishmania over human cells .

Mechanistic Insights

Research into the mechanism of action revealed that compounds bearing imidazole groups inhibit critical enzymes involved in sterol biosynthesis in Leishmania. Specifically, they target CYP51, which is vital for parasite survival. The interaction between the imidazole nitrogen and the enzyme's active site is crucial for this inhibitory effect .

Data Tables

CompoundIC50 (μM)Target PathogenToxicity (J774 Cells)Toxicity (HepG2 Cells)
Compound 24c0.53Leishmania donovani1112
Compound 9h1.0Leishmania donovani1112

Q & A

Q. What are the standard synthetic routes for 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route includes:
  • Step 1 : Alkylation of 4-aminophenol with 1,8-dibromooctane to introduce the octyloxy chain.
  • Step 2 : Substitution of the terminal bromide with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
    Critical factors include:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Elevated temperatures (≥80°C) improve imidazole reactivity but may require inert atmospheres to avoid oxidation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 7.5–7.7 ppm (imidazole protons), δ 6.5–6.8 ppm (aniline aromatic protons), and δ 3.8–4.0 ppm (octyloxy -OCH₂-) confirm connectivity .
  • ¹³C NMR : Signals for imidazole carbons (120–130 ppm) and aniline carbons (115–125 ppm) validate the core structure .
  • HPLC-MS : Retention time and molecular ion peak ([M+H]⁺) confirm molecular weight and purity (>95%) .
  • Elemental analysis : Matches theoretical C, H, N percentages to exclude impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to imidazole-recognizing targets (e.g., cytochrome P450 or histamine receptors). Focus on:
  • Binding affinity : Calculate ΔG values for imidazole-anchored interactions .
  • Pose validation : Compare with co-crystallized ligands (PDB database) .
  • QSAR modeling : Correlate octyl chain length with logP values to predict membrane permeability or toxicity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. What experimental strategies resolve contradictions in reported biological activities of analogs with varying alkyl chain lengths?

  • Methodological Answer :
  • Systematic variation : Synthesize homologs (C4–C12 chains) to study chain-length-dependent effects on bioactivity .
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) .
  • Cellular uptake : Use fluorescent analogs (e.g., FITC-labeled) to quantify intracellular accumulation .
  • Statistical analysis : Apply ANOVA or multivariate regression to distinguish significant trends from noise .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement :
  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain biocompatibility .
  • Liposomal encapsulation : Formulate with phosphatidylcholine/cholesterol to improve aqueous dispersion .
  • Stability testing :
  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Data Analysis and Experimental Design

Q. What are best practices for designing dose-response studies to evaluate toxicity in cell models?

  • Methodological Answer :
  • Dose range : Use 10-fold serial dilutions (1 nM–100 µM) to capture EC₅₀/LC₅₀ values .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for apoptosis) .
  • Endpoint assays :
  • MTT assay : Measure mitochondrial activity after 24–72 h exposure .
  • ROS detection : Use DCFH-DA fluorescence to quantify oxidative stress .
  • Data normalization : Express results as % viability relative to untreated cells .

Q. How should researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Reagent purity : Ensure imidazole is anhydrous (store over molecular sieves) .
  • Catalyst screening : Test alternatives like CuI (for Ullmann-type couplings) or Pd catalysts (for Buchwald-Hartwig amination) .
  • Reaction monitoring : Use TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) to detect intermediates and adjust reaction time .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.